An In-Depth Technical Guide to 2-(4-methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(4-methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications
Section 1: Introduction and Overview
2-(4-methoxyphenyl)acetaldehyde, also commonly known as p-methoxyphenylacetaldehyde, is an aromatic aldehyde that holds significant value as a versatile building block in organic synthesis and as a key component in the fragrance and flavor industries.[1] Its unique molecular architecture, featuring a methoxy-substituted phenyl ring attached to an acetaldehyde moiety, imparts distinct chemical reactivity and desirable aromatic properties.[1] This guide provides an in-depth exploration of its physicochemical properties, synthesis methodologies, chemical reactivity, industrial applications, and safety protocols, tailored for professionals in research and drug development.
This compound, with the chemical formula C₉H₁₀O₂, serves as a crucial intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceuticals.[1] Its reactive aldehyde group is central to its utility, allowing for a wide range of chemical transformations.[1]
Section 2: Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application and handling. The properties of 2-(4-methoxyphenyl)acetaldehyde are summarized below.
Key Physical Properties
A compilation of the primary physical and chemical identifiers for 2-(4-methoxyphenyl)acetaldehyde is presented in Table 1. This data is essential for quality control, analytical identification, and safe handling.
Table 1: Core Physicochemical Properties of 2-(4-methoxyphenyl)acetaldehyde
| Property | Value | Reference |
| CAS Number | 5703-26-4 | [2] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Colorless to pale yellow oil/liquid | [1][3] |
| Refractive Index | ~1.531 to 1.537 @ 20.00 °C | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |
Solubility Profile
The compound's solubility is dictated by its predominantly hydrophobic aromatic structure. It is insoluble in water but demonstrates solubility in organic solvents such as chloroform and slight solubility in ethanol.[1] This characteristic is critical when selecting appropriate solvent systems for reactions, extractions, and purification processes.
Spectroscopic Data
Spectroscopic analysis is indispensable for structure elucidation and purity verification. The expected spectral data for 2-(4-methoxyphenyl)acetaldehyde are crucial for researchers to confirm its identity and integrity during and after synthesis.
Table 2: Key Spectroscopic Data for 2-(4-methoxyphenyl)acetaldehyde
| Spectroscopy | Characteristic Peaks / Shifts (Predicted/Typical) |
| ¹H NMR | Aldehydic proton (CHO) singlet ~9.7 ppm; Aromatic protons (AA'BB' system) ~6.9 and ~7.2 ppm; Methylene protons (CH₂) doublet ~3.6 ppm; Methoxy protons (OCH₃) singlet ~3.8 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) ~200 ppm; Aromatic carbons ~114-159 ppm; Methoxy carbon (OCH₃) ~55 ppm; Methylene carbon (CH₂) ~50 ppm. |
| IR Spectroscopy | Strong C=O stretch for aldehyde ~1725 cm⁻¹; C-O-C (ether) stretch ~1250 cm⁻¹; Aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion (M+) peak at m/z = 150. |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Section 3: Synthesis and Manufacturing
The synthesis of 2-(4-methoxyphenyl)acetaldehyde can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and yield efficiency. Common methods include the oxidation of the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, or the Darzens condensation of anisaldehyde.[6]
Representative Synthesis Protocol: Oxidation of 2-(4-methoxyphenyl)ethanol
This protocol details a common laboratory-scale synthesis. The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Suspension: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) under a nitrogen atmosphere.
-
Reactant Addition: Dissolve 2-(4-methoxyphenyl)ethanol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension at room temperature. The choice of DCM as a solvent is due to its inertness and ease of removal post-reaction.
-
Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)acetaldehyde.
-
Validation: Confirm the structure and purity of the final product using NMR and IR spectroscopy, comparing the data with the reference values in Table 2.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(4-methoxyphenyl)acetaldehyde via oxidation.
Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)acetaldehyde.
Section 4: Chemical Reactivity and Derivatization
The reactivity of 2-(4-methoxyphenyl)acetaldehyde is dominated by its aldehyde functional group and the aromatic ring.
Reactivity of the Aldehyde Group
The aldehyde group is highly electrophilic and susceptible to nucleophilic attack.[7] However, as an aromatic aldehyde, its reactivity is somewhat attenuated compared to its aliphatic counterparts.[8][9] This reduced reactivity is due to the electron-donating resonance effect of the phenyl ring, which stabilizes the carbonyl group and makes the carbonyl carbon less electrophilic.[7][10][11]
Key reactions include:
-
Oxidation: Can be easily oxidized to 4-methoxyphenylacetic acid using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to 2-(4-methoxyphenyl)ethanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reacts with amines in the presence of a reducing agent to form substituted phenethylamines, a core structure in many pharmaceutical compounds.
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, enabling carbon-carbon double bond formation.
Reactivity of the Aromatic Ring
The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for further functionalization of the benzene ring, although the reactions must be compatible with the sensitive aldehyde group.
Key Reaction Pathways Diagram
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